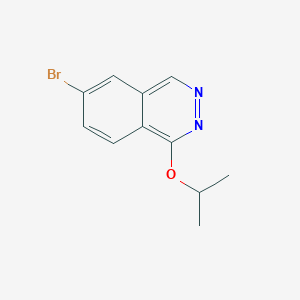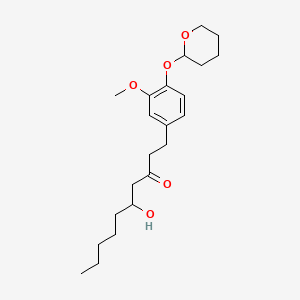
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is a complex organic compound featuring a hydroxyl group, a methoxy group, and a tetrahydropyran-2-yl ether group attached to a decanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one typically involves multiple steps, including the protection of hydroxyl groups, etherification, and subsequent deprotection. One common approach involves the use of tetrahydropyran (THP) as a protecting group for hydroxyl functionalities. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Applications De Recherche Scientifique
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Hydroxy-1-(3-methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)decan-3-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the tetrahydropyran-2-yl ether group, in particular, distinguishes it from other similar compounds and enhances its utility in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C22H34O5 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
5-hydroxy-1-[3-methoxy-4-(oxan-2-yloxy)phenyl]decan-3-one |
InChI |
InChI=1S/C22H34O5/c1-3-4-5-8-18(23)16-19(24)12-10-17-11-13-20(21(15-17)25-2)27-22-9-6-7-14-26-22/h11,13,15,18,22-23H,3-10,12,14,16H2,1-2H3 |
Clé InChI |
HRSHHVJCQQBBSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)OC2CCCCO2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
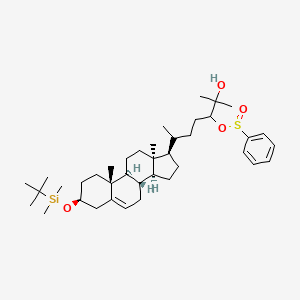

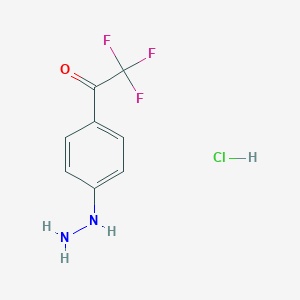
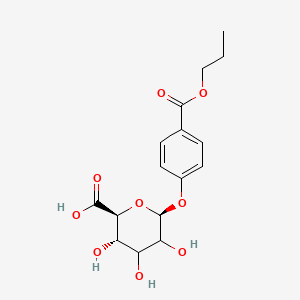
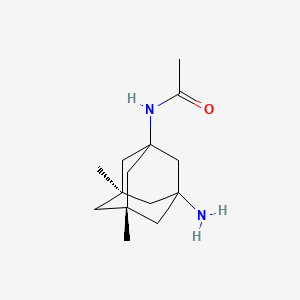
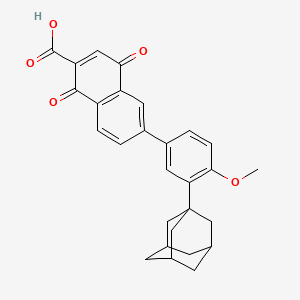
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

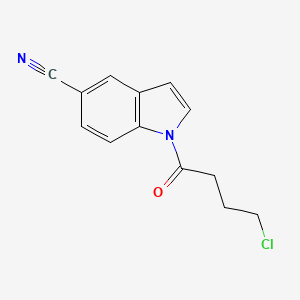
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
